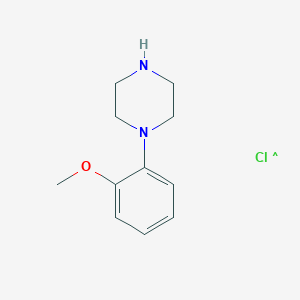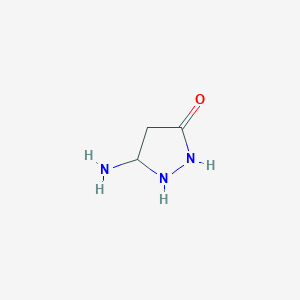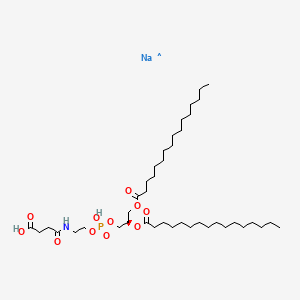
CID 170917286
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 170917286” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various fields of scientific research. The compound’s molecular structure and properties make it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 170917286” involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that provide the necessary functional groups for the target compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product formation.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include:
Batch or Continuous Production: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 170917286” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Compound “CID 170917286” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of compound “CID 170917286” involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Compound A: Shares structural similarities but differs in functional groups.
Compound B: Has a similar core structure but varies in side chains.
Compound C: Exhibits similar reactivity but has different physical properties.
Uniqueness: Compound “CID 170917286” is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Propiedades
Fórmula molecular |
C41H78NNaO11P |
|---|---|
Peso molecular |
815.0 g/mol |
InChI |
InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/t37-;/m1./s1 |
Clave InChI |
MTFAJQIOCRPKSD-GKEJWYBXSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)
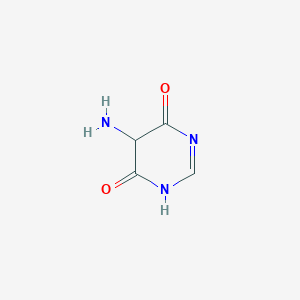
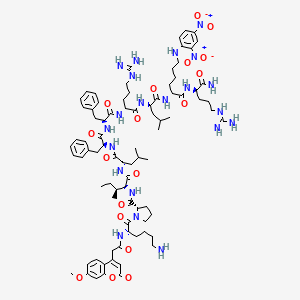
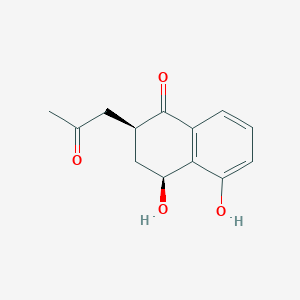
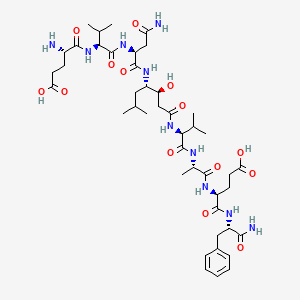

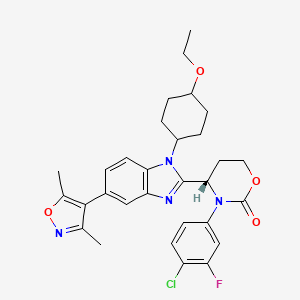
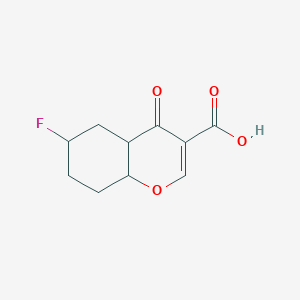
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
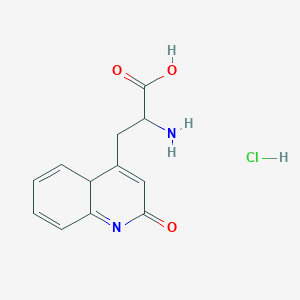
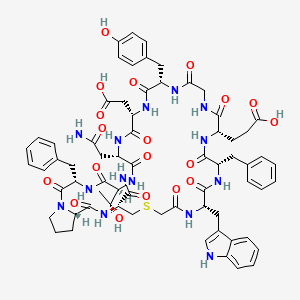
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
